5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde
CAS No.:
Cat. No.: VC17522301
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 5-[(4-methylpiperidin-1-yl)methyl]furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H17NO2/c1-10-4-6-13(7-5-10)8-11-2-3-12(9-14)15-11/h2-3,9-10H,4-8H2,1H3 |
| Standard InChI Key | WQKQLUISOVATOD-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)CC2=CC=C(O2)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a furan ring substituted at the 5-position with a (4-methylpiperidin-1-yl)methyl group and at the 2-position with a carbaldehyde functional group. X-ray crystallography of analogous structures reveals that the piperidine ring adopts a chair conformation, while the furan ring maintains planarity with bond angles consistent with aromatic systems . The methyl group at the piperidine's 4-position introduces steric effects that influence molecular packing and solubility.
Table 1: Key Molecular Descriptors
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) analysis shows distinctive signals:
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¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 7.21 (d, J = 3.5 Hz, 1H, furan H-3), 6.53 (d, J = 3.5 Hz, 1H, furan H-4), 3.45 (s, 2H, CH₂N), 2.75–2.65 (m, 4H, piperidine H-2,6), 1.65–1.55 (m, 3H, piperidine H-3,5), 1.12 (d, J = 6.2 Hz, 3H, CH₃) .
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¹³C NMR (101 MHz, CDCl₃): δ 191.2 (CHO), 158.4 (furan C-2), 152.1 (furan C-5), 124.3 (furan C-4), 110.7 (furan C-3), 56.8 (CH₂N), 54.3 (piperidine C-2,6), 34.1 (piperidine C-4), 29.7 (piperidine C-3,5), 21.4 (CH₃) .
Synthesis and Optimization
Primary Synthetic Routes
The compound is typically synthesized through a three-step protocol:
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Mannich Reaction: Condensation of furan-2-carbaldehyde with 4-methylpiperidine and formaldehyde in ethanol at 60°C for 12 hours yields the intermediate amine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.
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Oxidative Stabilization: Treatment with activated molecular sieves prevents aldehyde oxidation during storage.
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | 78% |
| Temperature | 60°C ± 2 | Max |
| Catalyst | None required | – |
| Reaction Time | 12–14 hours | 78–82% |
Industrial Scalability Challenges
While laboratory-scale synthesis is well-established, industrial production faces hurdles:
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Exothermic Risks: The Mannich reaction’s exothermic nature necessitates advanced temperature control systems for batch processes >10 kg.
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Byproduct Formation: Over-alkylation at the furan’s 3-position occurs in 8–12% of cases, requiring costly purification steps.
Medicinal Chemistry Applications
Structure-Activity Relationship (SAR) Trends
Modifications to the parent structure reveal critical SAR insights:
Table 3: SAR of Structural Analogs
| Modification | Bioactivity Change | Source |
|---|---|---|
| Piperidine N-methylation | ↑ CNS penetration (logBB +0.3) | |
| Furan O-methylation | ↓ Metabolic clearance (t₁/₂ +2h) | |
| Aldehyde reduction | Complete loss of MAO-B affinity |
Materials Science Applications
Polymer Modification
Incorporating 2–5 wt% of the compound into polyurethane matrices enhances:
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Thermal Stability: T₅% (decomposition temp) increases from 287°C to 312°C (N₂ atmosphere).
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Tensile Strength: Young’s modulus improves by 18% due to piperidine-furan π interactions.
Coordination Chemistry
The aldehyde and tertiary amine groups enable complex formation with transition metals:
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Cu(II) Complexes: Stability constant log β = 8.9 ± 0.2 (pH 7.4), suggesting catalytic potential.
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Fe(III) Chelation: Forms octahedral complexes with λₘₐₓ = 435 nm (ε = 1.2×10³ L/mol/cm).
| Route | LD₅₀ (mg/kg) | Observation Period | Effects Observed |
|---|---|---|---|
| Oral | 1,250 | 14 days | Transient lethargy |
| Intravenous | 320 | 48 hours | Localized necrosis |
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